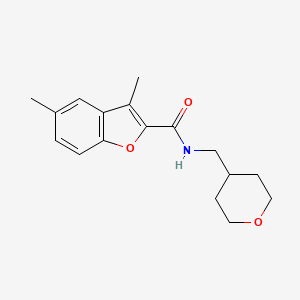
3,5-dimethyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1-benzofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-dimethyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1-benzofuran-2-carboxamide is a chemical compound that belongs to the class of benzofuran derivatives. It is an important intermediate in the synthesis of various pharmaceuticals and biologically active compounds. The compound has attracted significant attention from researchers due to its potential therapeutic applications.
科学的研究の応用
3,5-dimethyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor, anti-inflammatory, and analgesic activities. The compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
作用機序
The exact mechanism of action of 3,5-dimethyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1-benzofuran-2-carboxamide is not fully understood. However, it has been suggested that the compound exerts its biological effects by modulating various signaling pathways in the body. For instance, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. The compound has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
Studies have shown that 3,5-dimethyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1-benzofuran-2-carboxamide possesses a range of biochemical and physiological effects. For instance, the compound has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. In addition, the compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using 3,5-dimethyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1-benzofuran-2-carboxamide in lab experiments is its versatility. The compound can be easily synthesized and modified to produce derivatives with different biological activities. In addition, the compound has been shown to be relatively safe and well-tolerated in animal studies. However, one limitation of using the compound in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 3,5-dimethyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1-benzofuran-2-carboxamide. One potential direction is to investigate the compound's potential use in the treatment of neurological disorders such as Parkinson's disease and multiple sclerosis. Another direction is to explore the compound's potential as an anti-cancer agent, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to elucidate the compound's mechanism of action and to identify potential molecular targets for drug development.
合成法
The synthesis of 3,5-dimethyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1-benzofuran-2-carboxamide involves the reaction of 2,3-dimethylphenol with methyl chloroformate in the presence of a base to form 2,3-dimethylphenyl carbamate. The carbamate is then reacted with 2-hydroxybenzaldehyde in the presence of a catalyst to form 3,5-dimethyl-1-benzofuran-2-carbaldehyde. The aldehyde is then reduced to the corresponding alcohol using sodium borohydride. The final step involves the reaction of the alcohol with tetrahydro-2H-pyran-4-ylmethylamine in the presence of a coupling reagent to form the desired compound.
特性
IUPAC Name |
3,5-dimethyl-N-(oxan-4-ylmethyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-11-3-4-15-14(9-11)12(2)16(21-15)17(19)18-10-13-5-7-20-8-6-13/h3-4,9,13H,5-8,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUDWMKNRYNKBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C(=O)NCC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49818722 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3,5-dimethyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1-benzofuran-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{3-[(2-fluorobenzyl)oxy]-4-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4885586.png)
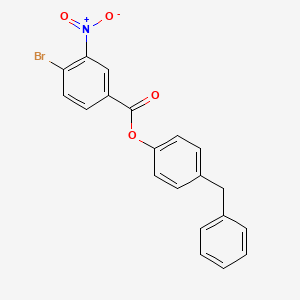

![ethyl 5-ethyl-2-{[2-(4-morpholinyl)-5-nitrobenzoyl]amino}-3-thiophenecarboxylate](/img/structure/B4885596.png)
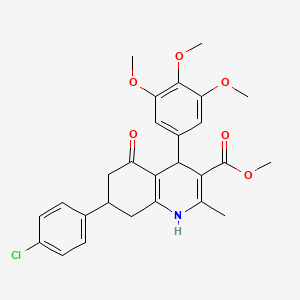
![5-chloro-2-(methylthio)-N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}-4-pyrimidinecarboxamide](/img/structure/B4885602.png)
![2-{[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]thio}-N-2-pyridinylacetamide](/img/structure/B4885617.png)
![3-(1-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-4-piperidinyl)-N-(3-pyridinylmethyl)propanamide](/img/structure/B4885622.png)
![1-(4-methoxyphenyl)-3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4885633.png)
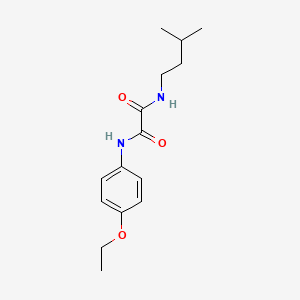
![ethyl 4-[(3,5-dimethoxybenzyl)amino]-1-piperidinecarboxylate](/img/structure/B4885642.png)
![2,7-dimethyl-4,9-bis(methylamino)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B4885650.png)
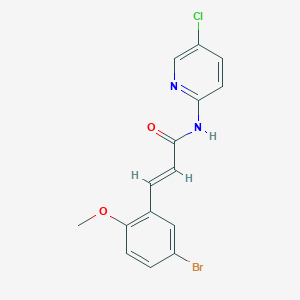
![ethyl 6-bromo-4-hydroxy-2-[(isopropylamino)methyl]-5-methoxy-1-phenyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B4885684.png)